Hydroxyisovaleroyl-d3 Carnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Research Tool for Carnitine Metabolism:

- Muscle function: HIC-d3 can be used to assess carnitine deficiency, a condition affecting muscle energy metabolism and potentially contributing to fatigue and exercise intolerance.

- Carnitine transporter activity: HIC-d3 helps evaluate the function of carnitine transporters, which are responsible for moving carnitine across cell membranes. This is crucial for understanding carnitine transport efficiency in various tissues and its potential role in diseases like carnitine transporter deficiency.

- Carnitine synthesis and degradation: HIC-d3 can be employed to investigate the pathways involved in carnitine biosynthesis and breakdown in the body. This knowledge can contribute to developing strategies for maintaining optimal carnitine levels in different health conditions.

Potential Therapeutic Applications:

While research on the therapeutic applications of HIC-d3 itself is limited, its role as a research tool paves the way for exploring potential therapeutic interventions related to carnitine metabolism. Here are some possible areas of investigation:

- Carnitine deficiency treatment: HIC-d3 could aid in developing and monitoring the effectiveness of treatments for carnitine deficiency, such as carnitine supplementation.

- Carnitine transporter dysfunction: Research using HIC-d3 could inform the development of therapies targeting carnitine transporter dysfunction, potentially improving carnitine uptake in affected tissues.

- Metabolic disorders: HIC-d3 might contribute to the development of new therapeutic strategies for metabolic disorders affecting carnitine metabolism.

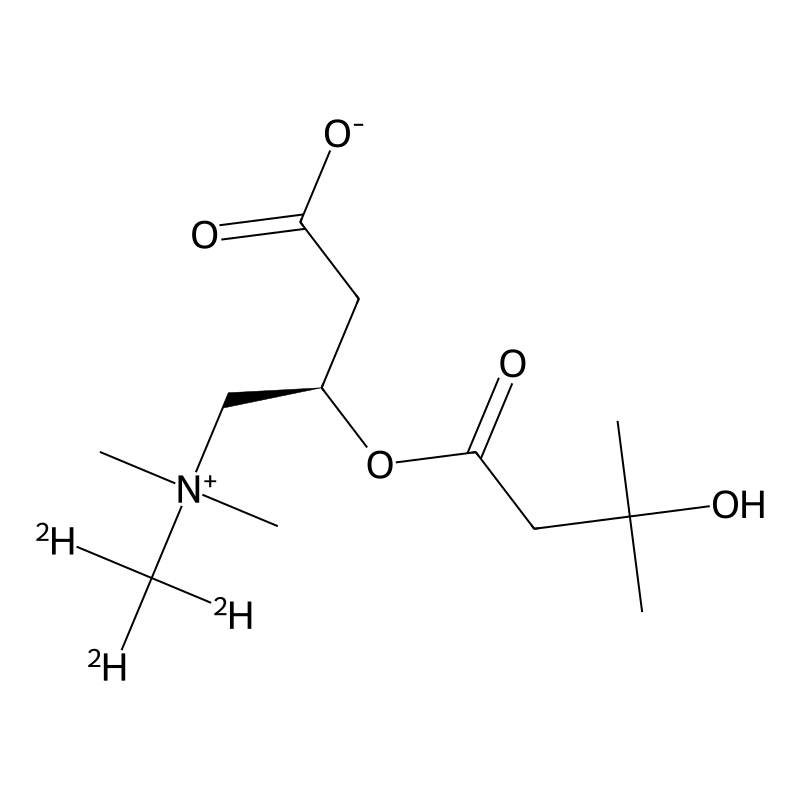

Hydroxyisovaleroyl-d3 Carnitine is a derivative of carnitine, specifically designed to include a deuterated form of the hydroxyisovaleroyl group. The chemical formula for Hydroxyisovaleroyl-d3 Carnitine is , and it plays a significant role in the transport of fatty acids into the mitochondria for energy production. This compound is particularly important in metabolic processes involving branched-chain amino acids and fatty acid oxidation.

The specific mechanism of action of HIC-d3 in biological systems is under investigation. Due to its structural similarity to L-Carnitine, it might be involved in similar processes related to fat metabolism and energy production within cells []. However, the presence of deuterium might alter its interactions with other molecules, requiring further research.

Biologically, Hydroxyisovaleroyl-d3 Carnitine is involved in several metabolic pathways. It aids in the oxidation of fatty acids and is particularly relevant in the metabolism of branched-chain amino acids like leucine. Elevated levels of this compound in plasma can indicate disruptions in leucine catabolism, often linked to metabolic disorders. Its presence can help restore balance in intracellular concentrations of free CoA and acyl-CoA, thus reducing potential toxicity associated with excess acyl-CoAs.

The synthesis of Hydroxyisovaleroyl-d3 Carnitine typically involves the following steps:

- Starting Materials: L-carnitine and hydroxyisovaleric acid.

- Reaction Conditions: The reaction is usually conducted under acidic or basic conditions to facilitate esterification.

- Purification: The product is purified through techniques such as crystallization or chromatography to isolate Hydroxyisovaleroyl-d3 Carnitine from unreacted materials and by-products.

Specific methodologies may vary, but careful control of reaction conditions is essential to achieve high yields and purity.

Hydroxyisovaleroyl-d3 Carnitine has several applications:

- Metabolic Research: It serves as a biomarker for studying disorders related to fatty acid oxidation and amino acid metabolism.

- Clinical Diagnostics: Measurement of plasma levels of Hydroxyisovaleroyl-d3 Carnitine can aid in diagnosing metabolic disorders, particularly those involving branched-chain amino acids.

- Nutritional Supplements: It may be used in formulations aimed at enhancing energy metabolism and supporting athletic performance.

Hydroxyisovaleroyl-d3 Carnitine shares structural similarities with other acylcarnitines but exhibits unique properties due to its deuterated form. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Hydroxyisovaleryl Carnitine | Non-deuterated version; involved in similar metabolic pathways | |

| Acetylcarnitine | Shorter chain; primarily involved in acetyl group transport | |

| Butyrylcarnitine | Longer chain; involved in butyric acid metabolism | |

| Propionylcarnitine | Related to propionic acid metabolism |

Uniqueness

Hydroxyisovaleroyl-d3 Carnitine's uniqueness lies in its stable isotopic labeling (deuterium), which allows for precise tracking in metabolic studies, distinguishing it from its non-deuterated counterparts. This feature enhances its utility in research focused on metabolic pathways involving branched-chain amino acids.